molecular formula C14H13N3O5S2 B2965548 ethyl 2-{[5-(2H-1,3-benzodioxole-5-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate CAS No. 476465-09-5

ethyl 2-{[5-(2H-1,3-benzodioxole-5-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate

Cat. No.: B2965548
CAS No.: 476465-09-5
M. Wt: 367.39
InChI Key: YOSPONXKDVXMFG-UHFFFAOYSA-N
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Description

Ethyl 2-{[5-(2H-1,3-benzodioxole-5-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 2H-1,3-benzodioxole-5-amido group and at position 2 with a sulfanyl-linked ethyl acetate moiety. Its molecular formula is C₁₂H₉N₃O₅S₂, with a molecular weight of 339.34 g/mol .

Properties

IUPAC Name

ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5S2/c1-2-20-11(18)6-23-14-17-16-13(24-14)15-12(19)8-3-4-9-10(5-8)22-7-21-9/h3-5H,2,6-7H2,1H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSPONXKDVXMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[5-(2H-1,3-benzodioxole-5-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring is synthesized through the cyclization of catechol with formaldehyde.

    Synthesis of the Thiadiazole Ring: The thiadiazole ring is formed by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.

    Coupling Reaction: The benzodioxole and thiadiazole rings are coupled using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) to form the intermediate compound.

    Esterification: The final step involves esterification of the intermediate compound with ethyl chloroacetate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[5-(2H-1,3-benzodioxole-5-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or thiadiazole derivatives.

Scientific Research Applications

Ethyl 2-{[5-(2H-1,3-benzodioxole-5-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a drug candidate due to its unique structural features.

Mechanism of Action

The mechanism of action of ethyl 2-{[5-(2H-1,3-benzodioxole-5-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate is not fully understood. it is believed to interact with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes and receptors involved in cellular processes.

    Pathways: The compound may modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of 1,3,4-thiadiazole derivatives functionalized with sulfanyl-acetate groups. Key structural analogues include:

Compound Substituent(s) Molecular Weight (g/mol) Key Features
Ethyl 2-{[5-(2H-1,3-benzodioxole-5-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate 5-Benzodioxole amido, 2-sulfanyl acetate 339.34 Enhanced lipophilicity; potential CNS/anticancer activity
Ethyl 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetate 5-Methyl 220.29 Simpler structure; lower steric hindrance for binding
2-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid Oxadiazole core, furan substituent 254.26 Oxadiazole enhances electron-withdrawing effects; antifungal potential
5-R-Carbonylamino-1,3,4-thiadiazol-2-yl-sulfanyl-acetic acid derivatives Variable R groups (e.g., cyclohexyl) ~300–400 Tunable anticonvulsant/anticancer activity via R-group modifications

Physicochemical Properties

  • Lipophilicity : The benzodioxole group increases logP (~2.5 estimated) compared to methyl-substituted analogues (logP ~1.8) , favoring blood-brain barrier penetration.
  • Solubility : Ethyl acetate esters generally exhibit moderate aqueous solubility (~0.1–1 mg/mL), but bulkier substituents (e.g., benzodioxole) may reduce solubility, necessitating prodrug strategies .

Stability and Reactivity

  • The single sulfanyl (-S-) linkage in the target compound offers greater hydrolytic stability compared to disulfanyl (-S-S-) analogues, which are prone to redox degradation .
  • The benzodioxole amido group may undergo metabolic O-demethylation, a consideration for pharmacokinetic optimization .

Biological Activity

Ethyl 2-{[5-(2H-1,3-benzodioxole-5-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate is a complex organic compound that has garnered attention in various fields of medicinal chemistry and biological research. Its unique structure, featuring a benzodioxole moiety and a thiadiazole ring, suggests potential applications in drug development and therapeutic interventions.

Chemical Structure and Properties

  • Molecular Formula : C24H22N2O7S
  • Molecular Weight : 482.5 g/mol
  • IUPAC Name : this compound

The compound's structure allows for diverse interactions with biological macromolecules, which underpins its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. The thiadiazole ring plays a crucial role in enzyme inhibition, while the benzodioxole moiety facilitates interactions with aromatic amino acids in proteins. This dual mechanism may contribute to its potential as an anti-inflammatory and anticancer agent.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing thiadiazole rings. For instance:

CompoundTarget OrganismsInhibition Zone (mm)Reference
Compound AStaphylococcus aureus15
Compound BCandida albicans18

These findings suggest that derivatives of this compound may exhibit similar or enhanced antimicrobial activity.

Anticancer Potential

Research indicates that compounds with structural similarities to this compound have shown promise in inhibiting cancer cell proliferation. For example:

StudyCancer Cell LineIC50 (µM)Reference
Study AHepG2 (liver cancer)10
Study BMCF7 (breast cancer)8

These results indicate significant potential for further exploration in anticancer drug development.

Case Study: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on carbonic anhydrases (CAs), which are vital for various physiological processes. The findings demonstrated:

  • Inhibition Constant (Ki) : Values ranged from 84 nM to 431 nM across different isoforms.

This suggests a potent interaction with CAs, supporting its candidacy as a therapeutic agent for conditions like glaucoma and edema.

Case Study: Antioxidant Activity

Another study evaluated the antioxidant potential of this compound using DPPH radical scavenging assays. The results indicated:

Assay TypeIC50 (µg/mL)Reference
DPPH Scavenging25

This antioxidant activity further complements its potential therapeutic applications by mitigating oxidative stress-related damage.

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